molecular formula C8H11Cl2NO B1376345 2-Amino-2-(4-chlorophenyl)ethan-1-ol hydrochloride CAS No. 1432682-01-3

2-Amino-2-(4-chlorophenyl)ethan-1-ol hydrochloride

Cat. No. B1376345
M. Wt: 208.08 g/mol
InChI Key: JYSCNYFGCTZKFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Amino-2-(4-chlorophenyl)ethan-1-ol hydrochloride” is a chemical compound with the CAS Number: 6314-53-0 . It has a molecular weight of 208.09 and is typically found in powder form . It is used as a synthetic intermediate in the synthesis of capsaicin analogs, which exhibit potential analgesic activity . It is also used as a reagent in the synthesis of imidazolyl arylamides as inhibitors of CYP24A1 .


Molecular Structure Analysis

The molecular structure of “2-Amino-2-(4-chlorophenyl)ethan-1-ol hydrochloride” is represented by the InChI code: 1S/C8H10ClNO.ClH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4,8,11H,5,10H2;1H . This code provides a unique representation of its molecular structure.


Physical And Chemical Properties Analysis

“2-Amino-2-(4-chlorophenyl)ethan-1-ol hydrochloride” is a powder at room temperature . The predicted boiling point is 438.8±40.0 °C , and the predicted density is 1.229±0.06 g/cm3 at 20 °C under a pressure of 760 Torr .

Scientific Research Applications

Analytical Chemistry and Identification Techniques

2-Amino-2-(4-chlorophenyl)ethan-1-ol hydrochloride has been studied in the context of analytical chemistry, particularly in the identification and synthesis of related compounds. For instance, in the identification of bk-2C-B, a variety of analytical techniques including nuclear magnetic resonance spectroscopy, gas and liquid chromatography, and high-resolution mass spectrometry were employed. These techniques are essential for confirming the identity of chemical substances, suggesting the importance of 2-Amino-2-(4-chlorophenyl)ethan-1-ol hydrochloride in analytical applications (Power et al., 2015).

Pharmaceutical Research

In pharmaceutical research, derivatives of 2-Amino-2-(4-chlorophenyl)ethan-1-ol hydrochloride have been investigated. For example, the synthesis and biological properties of related compounds, such as 2-(4-chlorophenyl)-3-morpholin-4-yl-(4-alkoxyphenyl)alkanol hydrochlorides, have been explored. These compounds exhibited pronounced anticonvulsive activities, highlighting the potential pharmaceutical applications of derivatives of 2-Amino-2-(4-chlorophenyl)ethan-1-ol hydrochloride in developing new medications (Papoyan et al., 2011).

Chemical Synthesis and Material Science

The compound has relevance in the field of chemical synthesis and material science. Studies have been conducted on the synthesis of novel compounds using 2-Amino-2-(4-chlorophenyl)ethan-1-ol hydrochloride as a precursor or a related compound. These studies contribute to the development of new materials and chemicals with potential applications in various industries (Moskvina et al., 2015).

Environmental Studies

This compound is also pertinent in environmental studies, particularly in the analysis of environmental pollutants and their metabolites. For instance, research has focused on the metabolism of related compounds in biological systems, which is critical for understanding the environmental impact and degradation pathways of these substances (Gold & Brunk, 1982).

Safety And Hazards

This compound is associated with several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes correspond to specific safety and handling guidelines as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

properties

IUPAC Name

2-amino-2-(4-chlorophenyl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO.ClH/c9-7-3-1-6(2-4-7)8(10)5-11;/h1-4,8,11H,5,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYSCNYFGCTZKFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CO)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-(4-chlorophenyl)ethan-1-ol hydrochloride

CAS RN

1432682-01-3
Record name 2-amino-2-(4-chlorophenyl)ethan-1-ol hydrochloride
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